

Introduction: The Strategic Utility of ω -Conotoxin MVIIC

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Compound of Interest

Compound Name: *omega-conotoxin MVIIC*

CAS No.: 147794-23-8

Cat. No.: B582968

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ω -Conotoxin MVIIC (MVIIC) is a 26-amino acid peptide toxin originally isolated from the marine snail *Conus magus*.^[2] Unlike its cousin

ω -Conotoxin MVIIA (Ziconotide), which is highly selective for N-type (Ca

2.2) channels, MVIIC exhibits a broader pharmacological profile that is critical for dissecting high-voltage-activated (HVA) calcium currents.

Why use MVIIC? While

ω -Agatoxin IVA is the classic P-type blocker, a sub-population of HVA channels—termed Q-type—are resistant to moderate doses of Agatoxin but sensitive to MVIIC. Therefore, MVIIC is the gold-standard reagent for defining the P/Q-type continuum, particularly when isolating currents resistant to N-type and L-type blockers.

Key Pharmacological Characteristics:

- Primary Target: N-type (Ca

2.3) and P/Q-type (Ca

2.1) channels.^{[3][4][5][6][7][8]}

- Kinetics: Characterized by slow on-rates and extremely slow off-rates (pseudo-irreversible). This kinetic profile dictates that MVIIC should typically be applied last in a sequential

blockade protocol.

- IC

: ~10–100 nM (dependent on subtype and divalent cation concentration).

Technical Specifications & Handling

Peptide toxins are prone to adsorption to plastic surfaces and oxidation. Strict adherence to reconstitution protocols is required to maintain potency.

Reconstitution Protocol

Parameter	Specification
Molecular Weight	~2749 Da
Solubility	Water or buffer (soluble to >1 mg/mL)
Storage (Lyophilized)	-20°C (Desiccated)
Storage (Solution)	-80°C (Avoid freeze-thaw cycles)

Step-by-Step Reconstitution:

- Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes to settle the lyophilized powder.
- Carrier Protein (Critical): Prepare a solvent of distilled water containing 0.1% Bovine Serum Albumin (BSA).
 - Reasoning: MVIIC is highly "sticky" (hydrophobic patches). Without BSA, up to 50% of the peptide can be lost to the walls of the Eppendorf tube or perfusion tubing.
- Stock Solution: Dissolve peptide to a concentration of 100 M (Stock).
- Aliquoting: Aliquot into low-binding tubes (e.g., 10 L aliquots) and flash freeze in liquid nitrogen. Store at -80°C.

- Working Solution: Dilute to 1–5

M in extracellular recording solution immediately before the experiment.

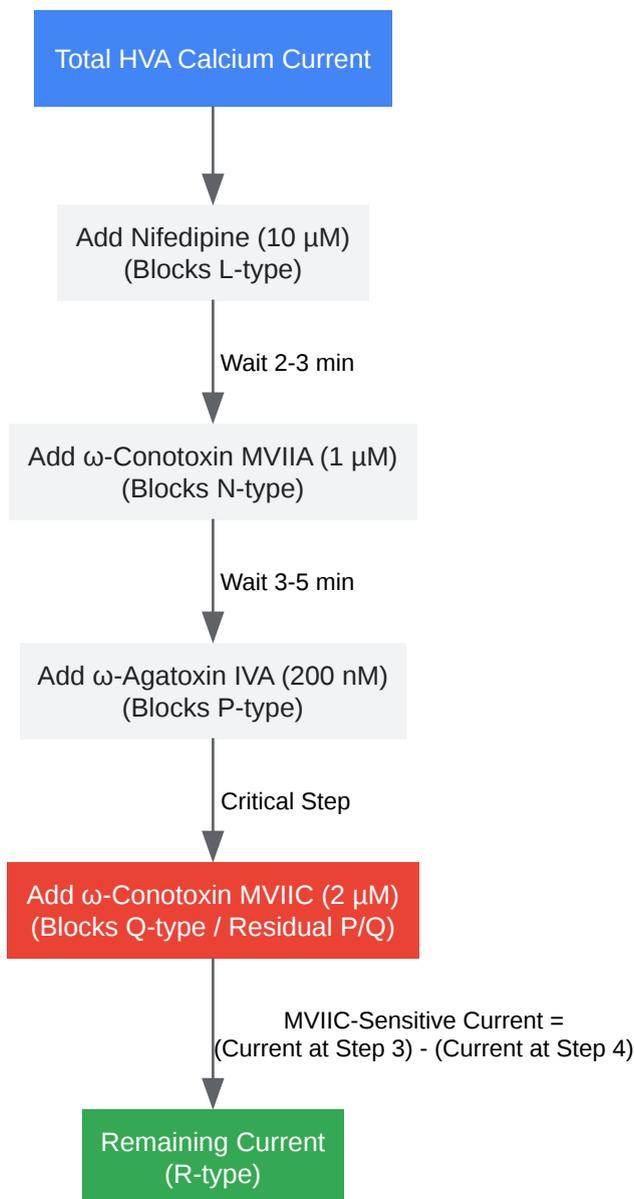
Application 1: Whole-Cell Patch Clamp (Current Dissection)

This protocol describes the isolation of Q-type currents in neurons (e.g., Cerebellar Purkinje cells or Hippocampal neurons). Because MVIIC blocks both N and P/Q types, it must be used in a subtraction protocol.

Experimental Logic (The "Sequential Blockade")

To isolate the MVIIC-sensitive component (Q-type), you must first eliminate contributions from L-type, N-type, and P-type channels.

Visual Workflow (Graphviz):



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Caption: Sequential pharmacological dissection of HVA Calcium currents. MVIIC is applied post-Agatoxin IVA to define the Q-type component.

Detailed Protocol:

- Baseline Recording: Establish a stable whole-cell seal. Elicit Ca

currents using a voltage step (e.g., -80 mV to +10 mV). Ensure rundown is <5% over 5 minutes.

- L-Type Block: Peruse bath with 10

M Nifedipine (or Nimodipine). Wait for stabilization (~2 mins).

- N-Type Block: Apply 1

M

-Conotoxin MVIIA.

- Note: MVIIA has fast on-rates. Block should stabilize within 2-3 minutes.

- P-Type Block: Apply 200 nM

-Agatoxin IVA.

- Note: This concentration blocks P-type specifically.[2]

- Q-Type Isolation (The MVIIC Step): Apply 2

M

-Conotoxin MVIIC.

- Observation: You will observe a slow, progressive decline in the remaining current.

- Duration: Due to slow kinetics, perfuse for at least 5–10 minutes to ensure equilibrium.

- Analysis: The current blocked specifically by this step (Step 4 minus Step 5) is the Q-type current.

Application 2: Synaptosomal Neurotransmitter Release

MVIIC is highly effective in functional assays measuring Ca

-dependent glutamate release, as P/Q channels are tightly coupled to synaptic vesicle exocytosis at many central synapses.

Dosage Table: Functional Assays

Assay Type	Recommended Concentration	Incubation Time	Notes
Patch Clamp (Whole Cell)	1 – 3 M	>5 mins	Perfusion application recommended.
Synaptosome Release	300 nM – 1 M	15 – 30 mins	Pre-incubate before adding KCl stimulus.
Calcium Imaging	1 – 5 M	10 – 20 mins	Use static bath application if perfusion is difficult.

Protocol: Glutamate Release Assay

- Preparation: Isolate synaptosomes from rat/mouse hippocampus or cortex using standard Percoll gradient centrifugation.
- Resuspension: Resuspend synaptosomes in Krebs-Ringer-HEPES (KRH) buffer containing BSA (0.1%).
- Loading: If measuring Ca influx, load with Fura-2 AM. If measuring glutamate, use an enzymatic fluorometric assay (Glutamate Dehydrogenase/NADP+).
- Pre-Incubation (Toxin):
 - Add -Conotoxin MVIIC (1 M) to the experimental wells.
 - Incubate at 37°C for 20 minutes.
 - Control: Incubate separate wells with MVIIA (1 M) to distinguish N-type contributions.

- Stimulation: Add KCl (30 mM final) to depolarize synaptosomes and trigger release.
- Readout: Measure fluorescence immediately. MVIIC typically inhibits 40–60% of K⁺-evoked glutamate release in hippocampal preparations, representing the P/Q-dependent fraction.

Troubleshooting & Controls

Self-Validating the System:

- Non-Specific Block Check: If you observe >90% block of total current with MVIIC alone, your concentration may be too high, or the cell type predominantly expresses P/Q channels (e.g., Purkinje cells).
- Washout Test: MVIIC block is pseudo-irreversible. If you can wash out the effect in <5 minutes, the peptide may be degraded or oxidized. A true MVIIC block persists for >20 minutes after washout.
- Plasticware: If potency is lower than expected, switch to siliconized tubes or glass-coated microplates. The peptide is likely sticking to the plastic.

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